molecular formula C8H15O6PS2 B13431648 Malathion alpha-Monoacid-d5

Malathion alpha-Monoacid-d5

Cat. No.: B13431648
M. Wt: 307.3 g/mol
InChI Key: AJSJFDUIZFXAQY-SGEUAGPISA-N
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Description

Malathion alpha-Monoacid-d5 is a deuterated analog of Malathion monocarboxylic acid, which is a metabolite of the widely used organophosphate insecticide, Malathion. This compound is often used in scientific research to study the metabolic pathways and toxicokinetics of Malathion and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malathion alpha-Monoacid-d5 typically involves the deuteration of Malathion monocarboxylic acid. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle deuterated compounds. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the isotopic purity and chemical composition of the final product .

Chemical Reactions Analysis

Types of Reactions

Malathion alpha-Monoacid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include Malathion dicarboxylic acid and other oxidized or hydrolyzed derivatives .

Scientific Research Applications

Malathion alpha-Monoacid-d5 is used extensively in scientific research for various purposes:

    Chemistry: Studying the metabolic pathways and degradation mechanisms of Malathion.

    Biology: Investigating the biological effects and toxicokinetics of Malathion and its metabolites.

    Medicine: Understanding the pharmacokinetics and potential therapeutic applications of organophosphate compounds.

    Industry: Developing safer and more effective insecticides and pesticides

Mechanism of Action

Malathion alpha-Monoacid-d5, like its parent compound Malathion, acts as an acetylcholinesterase inhibitor. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, glands, and central nervous system. The molecular targets include acetylcholinesterase enzymes, and the pathways involved are primarily related to neurotransmission and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malathion alpha-Monoacid-d5 is unique due to its deuterated nature, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, providing valuable insights into the metabolic pathways and toxicokinetics of Malathion .

Properties

Molecular Formula

C8H15O6PS2

Molecular Weight

307.3 g/mol

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)butanoic acid

InChI

InChI=1S/C8H15O6PS2/c1-4-14-7(9)5-6(8(10)11)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,10,11)/i1D3,4D2

InChI Key

AJSJFDUIZFXAQY-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)O)SP(=S)(OC)OC

Canonical SMILES

CCOC(=O)CC(C(=O)O)SP(=S)(OC)OC

Origin of Product

United States

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